Val-Ala Linker Confers 2.1-Fold Longer Plasma Half-Life Than Val-Cit Linker in Mouse Plasma
In a head-to-head comparison of dipeptide linkers conjugated to MMAE, the Val-Ala dipeptide exhibited a half-life (t₁/₂) of 23 hours in mouse plasma, whereas the Val-Cit dipeptide showed a half-life of only 11.2 hours under identical conditions [1]. This 2.1-fold greater stability is attributed to reduced susceptibility of the Val-Ala amide bond to circulating esterases and proteases present in rodent plasma.
| Evidence Dimension | Linker plasma half-life in mouse plasma |
|---|---|
| Target Compound Data | t₁/₂ = 23 h (Val-Ala-MMAE conjugate) |
| Comparator Or Baseline | t₁/₂ = 11.2 h (Val-Cit-MMAE conjugate) |
| Quantified Difference | 2.1-fold longer half-life |
| Conditions | Mouse plasma in vitro stability assay; dipeptide-MMAE conjugates |
Why This Matters
Longer plasma half-life of the linker reduces systemic exatecan release, directly lowering off-target toxicity and improving the therapeutic index of the final ADC.
- [1] Anami Y, Yamazaki CM, Xiong W, et al. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Bioconjug Chem. 2017;28(4):1093-1104. View Source
